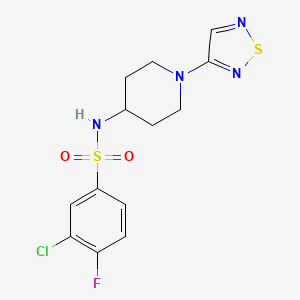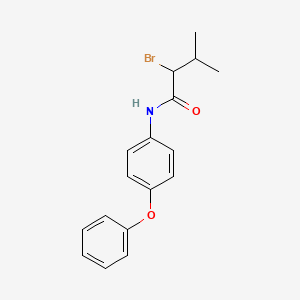![molecular formula C18H18F3NO2 B3010038 N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1705672-27-0](/img/structure/B3010038.png)
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the benzamide structure, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-(2-methylphenyl)ethylamine and 2-(trifluoromethyl)benzoic acid.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine and the carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, depending on its specific interactions with biological molecules.
Comparación Con Compuestos Similares
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives to highlight its uniqueness:
Similar Compounds: Examples include N-methylbenzamide, N-phenylbenzamide, and N-(2-methoxyphenyl)benzamide.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12-7-3-4-8-13(12)16(24-2)11-22-17(23)14-9-5-6-10-15(14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOHKRPIWHCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)


